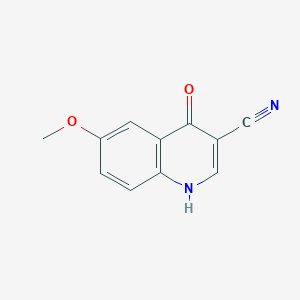

4-Hydroxy-6-methoxyquinoline-3-carbonitrile

描述

属性

IUPAC Name |

6-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-8-2-3-10-9(4-8)11(14)7(5-12)6-13-10/h2-4,6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDUOKQHVNMOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320925 | |

| Record name | 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-61-9 | |

| Record name | 4-Hydroxy-6-methoxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 366401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13669-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

This technical guide provides a comprehensive overview of synthetic protocols for 4-hydroxy-6-methoxyquinoline-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, tabulated data for comparative analysis, and a visual representation of a plausible synthetic workflow.

Core Synthesis Strategies

The synthesis of this compound and its analogs primarily revolves around the construction of the quinoline ring system, a privileged structure in numerous therapeutic agents. A common and effective approach is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by a high-temperature cyclization. Variations of this method, along with other cyclization strategies, form the basis for obtaining the desired quinoline core.

Experimental Protocols

While a direct protocol for the specific target molecule is not extensively detailed in a single source, a robust synthesis can be designed based on established methods for structurally similar compounds. The following protocol is a composite methodology derived from analogous syntheses.

Proposed Synthetic Route: A Gould-Jacobs based approach

This synthetic pathway commences with a commercially available substituted aniline and proceeds through a condensation reaction followed by a thermal cyclization to construct the core quinoline structure.

Step 1: Synthesis of Ethyl 2-((4-methoxyphenyl)amino)methylene-3-oxobutanoate

-

Reaction Setup: To a round-bottom flask, add p-anisidine (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

-

Reaction Conditions: The mixture is heated at 100-120°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The resulting intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate, is often used in the next step without further purification. If necessary, it can be purified by recrystallization from ethanol.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

-

Reaction Setup: The crude product from the previous step is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Reaction Conditions: The mixture is heated to reflux (approximately 250-260°C) for 30-60 minutes.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with a non-polar solvent like hexane or ether to remove the high-boiling solvent. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 3: Hydrolysis to 4-hydroxy-6-methoxyquinoline-3-carboxylic acid

-

Reaction Setup: The ester from the previous step is suspended in an aqueous solution of a base, such as 10% sodium hydroxide.

-

Reaction Conditions: The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed, which can be monitored by TLC.

-

Work-up and Purification: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated carboxylic acid is collected by filtration, washed with water, and dried.

Step 4: Amidation to 4-hydroxy-6-methoxyquinoline-3-carboxamide

-

Reaction Setup: The carboxylic acid is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

-

Reaction Conditions: The reaction is typically stirred at room temperature for 2-4 hours.

-

Ammonia Addition: The resulting acid chloride solution is then added dropwise to a cooled (0°C) concentrated solution of ammonium hydroxide.

-

Work-up and Purification: The precipitated amide is collected by filtration, washed with water, and dried.

Step 5: Dehydration to this compound

-

Reaction Setup: The amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

-

Reaction Conditions: The reaction is typically heated at reflux for several hours.

-

Work-up and Purification: The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes typical yields and key physical data for intermediates and the final product, compiled from analogous syntheses.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate | C₁₃H₁₃NO₄ | 247.25 | 70-85 | 260-265 |

| 4-hydroxy-6-methoxyquinoline-3-carboxylic acid | C₁₁H₉NO₄ | 219.19 | 85-95 | >300 |

| 4-hydroxy-6-methoxyquinoline-3-carboxamide | C₁₁H₁₀N₂O₃ | 218.21 | 75-90 | >300 |

| This compound | C₁₁H₈N₂O₂ | 200.19 | 60-80 | >300 |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthetic protocol for this compound.

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₁H₈N₂O₂. It presents as a white to off-white crystalline powder. A summary of its key physicochemical properties is provided in the tables below. It is important to note that while some experimental data is available, several properties are based on computational predictions and should be verified through experimental analysis.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molar Mass | 200.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 203-205 °C | [2] |

| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 1.21 ± 0.50 | [3] |

| Boiling Point (Predicted) | 422.1 ± 45.0 °C | [3] |

Table 2: Solubility Profile

| Solvent | Solubility | Source |

| Water | Insoluble | [2] |

| Ethanol | Soluble | [2] |

| Benzene | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for quinoline ring formation. A commonly cited general approach involves the reaction of p-methoxyphenol with cyanomethylene chloride to yield 3-cyano-4-methoxyphenol, which is then condensed with 2-amino-3-hydroxypyridine to form the target compound[2].

A plausible and more detailed synthetic route, adapted from general quinoline synthesis methodologies such as the Gould-Jacobs reaction, would involve the reaction of a substituted aniline with a malonic acid derivative, followed by cyclization.

Proposed Experimental Protocol: Synthesis via Gould-Jacobs Reaction

This protocol is a representative procedure based on established methods for the synthesis of 4-hydroxyquinoline derivatives.

Step 1: Condensation of p-Anisidine with Diethyl ethoxymethylenemalonate (EMME)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of p-anisidine and diethyl ethoxymethylenemalonate (EMME).

-

Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The resulting diethyl 2-((4-methoxyphenylamino)methylene)malonate is often used in the next step without further purification.

Step 2: Cyclization to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

-

Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to approximately 250°C for 30-60 minutes to effect thermal cyclization.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain the ethyl ester of the quinoline core.

Step 3: Conversion to this compound

This step would typically involve hydrolysis of the ester to a carboxylic acid, followed by conversion to an amide and subsequent dehydration to the nitrile. A more direct, though potentially lower-yielding, route might be explored.

-

Hydrolysis: Reflux the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide. Acidify the cooled reaction mixture to precipitate the 4-hydroxy-6-methoxyquinoline-3-carboxylic acid.

-

Amidation: Convert the carboxylic acid to the corresponding amide by reaction with a suitable aminating agent (e.g., via an acid chloride intermediate followed by reaction with ammonia).

-

Dehydration: Dehydrate the amide using a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents. Derivatives of 6-methoxyquinoline, in particular, have been investigated for a range of biological effects.

Antimicrobial Activity: Several studies have demonstrated the antimicrobial properties of 6-methoxyquinoline-3-carbonitrile derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[1][4][5][6]. The mechanism of action for some quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.

Anticancer and Kinase Inhibition: The quinoline core is found in a number of anticancer drugs. Notably, this compound is a known intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. This suggests that derivatives of this compound could potentially be explored for their kinase inhibitory activity. The general class of quinolinones has been investigated as inhibitors of various kinases, including receptor tyrosine kinases.

Given the structural similarities to known biologically active molecules, it is plausible that this compound and its derivatives could exhibit inhibitory activity against various cellular kinases, potentially impacting signaling pathways involved in cell proliferation, survival, and differentiation. Further screening and mechanistic studies are required to elucidate any specific biological targets.

Safety Information

Under standard laboratory conditions, 3-Cyano-4-hydroxy-6-methoxyquinoline is stable. However, it is advisable to avoid contact with strong oxidizing agents. When handling this compound, appropriate personal protective equipment, including gloves and safety goggles, should be worn to prevent skin and eye contact. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition[2].

Conclusion

This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. While its own biological activity is not yet well-defined, its structural relationship to known kinase inhibitors and the established antimicrobial properties of related quinoline derivatives suggest that it is a promising starting point for further investigation. The synthesis of this compound can be achieved through established organic chemistry methodologies. Future research should focus on quantitative determination of its physicochemical properties, exploration of its biological activity profile through in vitro screening, and elucidation of its specific molecular targets and mechanisms of action.

References

- 1. chembk.com [chembk.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 3. 13669-61-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Navigating the Synthesis and Potential Biological Activity of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile and its closely related analog, 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Due to the limited availability of detailed public data on the former, this guide leverages the more extensively documented 4-chloro analog to provide in-depth technical information, including physicochemical properties, experimental protocols, and potential biological activities. This approach offers valuable insights for researchers interested in the quinoline-3-carbonitrile scaffold.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its chloro-analog are presented below for comparative analysis.

| Property | This compound | 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile |

| CAS Number | Not readily available | 263149-10-6[1][2] |

| Molecular Formula | C₁₁H₈N₂O₂ | C₁₁H₇ClN₂O₂[1][2] |

| Molecular Weight | 200.19 g/mol | 234.64 g/mol [1] |

| Appearance | White to off-white crystalline powder | Solid |

| Melting Point | ~203-205 °C | Not specified |

| Solubility | Insoluble in water; soluble in ethanol, benzene, and dichloromethane | Not specified |

Experimental Protocols

Detailed experimental protocols for the synthesis of quinoline-3-carbonitrile derivatives are crucial for researchers in this field. Below are methodologies adapted from the synthesis of related compounds, providing a foundational approach for the synthesis of this compound.

Synthesis of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

A reported synthesis of this compound involves a multi-step process that can be adapted for similar analogs. A key step involves the reaction of a substituted aniline with a suitable reagent to form the quinoline ring system.

Example Protocol for a Related Quinoline Synthesis:

A mixture of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 g, 3.42 mmol) and phosphorus oxychloride (4.7 g, 30.10 mmol) in toluene (10 mL) was heated at reflux for 2 hours. The solution was then concentrated, and the pH was adjusted to 7 with a saturated aqueous sodium bicarbonate solution. The resulting precipitate was collected by filtration to yield the desired product.[3]

Further reaction steps to introduce different functional groups are also documented. For instance, a mixture of 2,4-dichloro-5-methoxyaniline (0.54 g, 2.80 mmol), pyridine hydrochloride (0.276 g, 2.44 mmol), and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (0.80 g, 2.56 mmol) in 2-ethoxyethanol (10 mL) was heated at reflux for 2.5 hours. The reaction mixture was then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer was washed with water, filtered, and concentrated in vacuo.[3]

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The 4-anilino-quinoline-3-carbonitrile scaffold, in particular, has been investigated for its potent inhibitory activity against receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Furthermore, some quinoline-based compounds have shown activity against bacterial DNA gyrase.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. Inhibitors of EGFR can block the downstream signaling cascades that lead to tumor growth.

References

The Anticipated Biological Profile of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile. Direct experimental data for this specific molecule is not extensively available in current literature. Therefore, this document extrapolates its likely biological profile based on the well-documented activities of structurally related quinoline derivatives. The core quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, with analogs exhibiting a wide spectrum of biological effects, including antimicrobial, anticancer, and antiprotozoal activities. This guide summarizes key quantitative data from studies on these related compounds, presents detailed experimental protocols for evaluating these activities, and visualizes potential mechanisms of action and experimental workflows using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigations into this compound.

Introduction

The quinoline ring system is a fundamental heterocyclic scaffold found in numerous natural products and synthetic compounds with significant therapeutic value. Modifications to the quinoline core have led to the development of drugs for a wide range of diseases. The subject of this guide, this compound, possesses a substitution pattern that suggests a predisposition for several biological activities. The 4-hydroxyquinoline moiety is associated with cytotoxic and anticancer properties, while the 6-methoxyquinoline-3-carbonitrile framework is found in compounds with antimicrobial and other activities. This guide will explore the potential for this molecule to act as an antimicrobial, anticancer, and antiprotozoal agent, drawing on data from analogous chemical structures.

Potential Antimicrobial Activity

Derivatives of 6-methoxyquinoline-3-carbonitrile have demonstrated notable antimicrobial properties, particularly against bacterial pathogens.[1][2] The proposed mechanism of action for many quinoline-based antibacterials is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[3][4][5]

Quantitative Data: Antimicrobial Activity of 6-Methoxyquinoline-3-carbonitrile Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 6-methoxyquinoline-3-carbonitrile derivatives against a panel of pathogenic microbes.

| Compound ID | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) | Reference |

| Derivative 14 | S. pneumoniae: 0.66-3.98 | E. coli: 0.66-3.98 | C. albicans: 0.66-3.98 | [1] |

| Derivative 17 | Potent Activity | Moderate Activity | Potent Activity | [1] |

| Derivative 20 | Potent Activity | Moderate Activity | Not Reported | [1] |

| Derivative 23 | Moderate Activity | Moderate Activity | Not Reported | [1] |

| Benzylthio deriv. (4d) | 0.5-1 | Not Reported | C. albicans: 1 | [1] |

| Benzoylthio deriv. (4f) | 0.5-1 | Not Reported | C. albicans: 1 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol is a standard method for determining the MIC of a compound against a specific microorganism.[6][7][8]

-

Preparation of Materials:

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB).

-

96-well Microtiter Plates.

-

-

Assay Procedure:

-

Dispense 100 µL of sterile MHB into each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.

-

Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well containing only MHB and the inoculum.

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Mandatory Visualization: Proposed Antimicrobial Mechanism and Experimental Workflow

Potential Anticancer Activity

The 4-hydroxyquinoline scaffold is present in numerous compounds exhibiting cytotoxic effects against various cancer cell lines.[9][10][11] The mechanism of action for these compounds can be diverse, often involving the inhibition of critical cellular processes in cancer cells.

Quantitative Data: Cytotoxic Activity of 4-Hydroxyquinoline Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for several 4-hydroxyquinoline derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 20 | Colo 320 (Colon Adenocarcinoma, Resistant) | 4.61 | [9] |

| Compound 13b | Colo 320 (Colon Adenocarcinoma, Resistant) | 4.58 | [9] |

| Compound 13a | Colo 320 (Colon Adenocarcinoma, Resistant) | 8.19 | [9] |

| Compound 29 | Colo 320 (Colon Adenocarcinoma, Resistant) | 9.86 | [9] |

| Compound 26 | Colo 320 (Colon Adenocarcinoma, Resistant) | 11 | [9] |

| Compound 22 | Colo 320 (Colon Adenocarcinoma, Resistant) | 12.29 | [9] |

| Compound 28 | Colo 320 (Colon Adenocarcinoma, Resistant) | 14.08 | [9] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[2][9][12]

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

-

MTT Addition and Formazan Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Mandatory Visualization: Cytotoxicity Evaluation Workflow

Potential Anti-Chagas Activity

Certain methoxy-substituted quinoline derivatives have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[13][14][15][16] This suggests that this compound could also possess trypanocidal properties.

Quantitative Data: Anti-Trypanosoma cruzi Activity of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives

The following table shows the percentage of lysis of T. cruzi trypomastigotes by related compounds at different concentrations.[13]

| Compound ID | Concentration (mg/mL) | % Lysis (NINOA Strain) | % Lysis (INC-5 Strain) | Reference |

| Compound 6 | 5 | > 80 | > 80 | [13] |

| 10 | > 90 | > 90 | [13] | |

| 50 | 100 | 100 | [13] | |

| Compound 7 | 5 | < 60 | > 80 | [13] |

| 10 | 60-80 | > 90 | [13] | |

| 50 | > 90 | 100 | [13] | |

| Compound 8 | 5 | > 80 | < 60 | [13] |

| 10 | > 90 | 60-80 | [13] | |

| 50 | 100 | > 90 | [13] | |

| Compound 10 | 5 | > 80 | > 80 | [13] |

| 10 | > 90 | > 90 | [13] | |

| 50 | 100 | 100 | [13] |

Experimental Protocol: Trypanosoma cruzi Lysis Assay

This protocol is designed to assess the ability of a compound to lyse the trypomastigote form of T. cruzi.[17][18][19][20][21]

-

Parasite Culture:

-

Culture Trypanosoma cruzi epimastigotes and differentiate them into trypomastigotes.

-

Harvest and purify the trypomastigotes.

-

-

Assay Setup:

-

Resuspend the trypomastigotes in a suitable medium (e.g., RPMI) to a concentration of 10^7 parasites/mL.

-

In a 96-well plate, add 100 µL of the parasite suspension to wells containing 100 µL of the test compound at various concentrations (prepared by serial dilution).

-

Include a positive control (e.g., benznidazole) and a negative control (medium only).

-

-

Incubation and Lysis Determination:

-

Incubate the plate at 37°C for 24 hours.

-

Determine the percentage of parasite lysis by counting motile parasites using a hemocytometer or by using a colorimetric assay with a reporter strain (e.g., expressing β-galactosidase).

-

Mandatory Visualization: Anti-Chagas Activity Evaluation Workflow

Conclusion

While direct experimental evidence for the biological activity of this compound is yet to be established, the analysis of structurally similar compounds strongly suggests its potential as a bioactive molecule. The presence of the 4-hydroxyquinoline and 6-methoxyquinoline-3-carbonitrile moieties indicates a high probability of antimicrobial, anticancer, and possibly antiprotozoal activities. The experimental protocols and predictive mechanistic pathways detailed in this guide provide a solid framework for initiating a comprehensive investigation into the therapeutic potential of this compound. Further research, including synthesis and in vitro screening as outlined, is warranted to fully elucidate the biological profile of this compound and its potential as a lead compound in drug discovery.

References

- 1. protocols.io [protocols.io]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - Repository of the Academy's Library [real.mtak.hu]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docta.ucm.es [docta.ucm.es]

- 15. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Sil… [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. med.nyu.edu [med.nyu.edu]

- 20. fda.gov [fda.gov]

- 21. Studies on the selective lysis and purification of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile and its Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential mechanism of action of 4-hydroxy-6-methoxyquinoline-3-carbonitrile, a heterocyclic compound belonging to the quinoline family. While direct and extensive research on this specific molecule is emerging, this document synthesizes the current understanding by examining the activities of its close structural analogs and derivatives. The quinoline scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide will focus on the potential of these compounds as targeted therapeutic agents.

Core Postulated Mechanism of Action: Kinase Inhibition

A significant body of evidence suggests that many quinoline-3-carbonitrile derivatives exert their biological effects through the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

One of the most frequently implicated targets for quinoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. The binding of ligands like EGF to EGFR triggers a cascade of downstream signaling events, primarily through the MAPK and PI3K/AKT pathways, which ultimately promote cell proliferation and survival. The inhibition of EGFR is a clinically validated strategy in oncology.

While the precise binding mode of this compound to its target is yet to be fully elucidated, molecular docking studies on analogous compounds suggest that the quinoline ring system can act as a scaffold that positions key functional groups to interact with the ATP-binding pocket of kinases. The cyano group at the 3-position and the hydroxyl group at the 4-position are likely to form critical hydrogen bonds with amino acid residues in the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors.

Quantitative Data on the Activity of Related Quinoline-3-carbonitrile Derivatives

To provide a comparative overview of the potential potency of this class of compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several related quinoline-3-carbonitrile derivatives against various cancer cell lines and kinases. It is important to note that these values are for structurally similar but not identical compounds to this compound.

| Compound/Derivative | Target Cell Line/Enzyme | IC50 Value (µM) | Reference |

| 4-anilino-6,7-dimethoxy-3-quinolinecarbonitrile | EGFR Kinase | 0.03 | [1] |

| 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile | Src Kinase | 0.03 | [2] |

| 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile | Src Kinase | 0.0012 | [2] |

| Modified 4-hydroxyquinolone analogue (Compound 3g) | HCT116 (Colon Cancer) | Not specified, but noted as promising | [3] |

| Modified 4-hydroxyquinolone analogue (Compound 3g) | A549 (Lung Cancer) | Not specified, but noted as promising | [3] |

| Modified 4-hydroxyquinolone analogue (Compound 3g) | PC3 (Prostate Cancer) | Not specified, but noted as promising | [3] |

| Modified 4-hydroxyquinolone analogue (Compound 3g) | MCF-7 (Breast Cancer) | Not specified, but noted as promising | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of quinoline-based compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.

Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This type of assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified recombinant kinase (e.g., EGFR), a specific substrate peptide, and ATP.

-

Inhibitor Addition: The test compound is added to the wells at various concentrations. A control with no inhibitor is also included.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a specific temperature (e.g., 30°C).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

Antibody-based detection (ELISA): Using a specific antibody that recognizes the phosphorylated form of the substrate.

-

Luminescence-based assay: Using a system where the amount of ATP remaining after the reaction is converted into a luminescent signal.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate the postulated signaling pathways and experimental workflows.

Caption: Postulated inhibition of the EGFR signaling pathway by this compound.

Caption: Experimental workflow for a typical MTT cytotoxicity assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are a promising class of compounds with the potential for therapeutic applications, particularly in oncology. The core mechanism of action is likely centered on the inhibition of key protein kinases involved in cell proliferation and survival signaling pathways.

Future research should focus on:

-

Target Identification and Validation: Explicitly identifying the primary kinase targets of this compound and validating its inhibitory activity through robust biochemical and cellular assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of lead compounds in preclinical animal models.

-

Mechanism of Resistance: Investigating potential mechanisms of resistance to this class of compounds to inform the development of combination therapies.

A deeper understanding of the molecular interactions and cellular consequences of treatment with this compound will be crucial for its successful translation into a clinical candidate.

References

- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published, specific spectral data for this compound, this guide presents representative data from a closely related analogue, 2-chloro-6-methoxyquinoline-3-carbonitrile, to illustrate the expected spectroscopic features.

Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for the characterization of quinoline derivatives.

Disclaimer: The Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data presented below are for the related compound, 2-chloro-6-methoxyquinoline-3-carbonitrile, and are intended to serve as a reference for the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data for a 6-Methoxyquinoline-3-carbonitrile Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Anticipated | s | 3H | -OCH₃ |

| Anticipated | s | 1H | H-2 |

| Anticipated | d | 1H | H-5 |

| Anticipated | dd | 1H | H-7 |

| Anticipated | d | 1H | H-8 |

| Anticipated | br s | 1H | -OH |

Table 2: Representative ¹³C NMR Data for a 6-Methoxyquinoline-3-carbonitrile Derivative

| Chemical Shift (δ) ppm | Assignment |

| Anticipated | -OCH₃ |

| Anticipated | C-3 |

| Anticipated | C-4a |

| Anticipated | C-5 |

| Anticipated | C-6 |

| Anticipated | C-7 |

| Anticipated | C-8 |

| Anticipated | C-8a |

| Anticipated | C-2 |

| Anticipated | C-4 |

| Anticipated | -CN |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (methyl) |

| 2230 - 2210 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Strong | C=N, C=C stretch (quinoline ring) |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Table 4: Representative Mass Spectrometry Data for a 6-Methoxyquinoline-3-carbonitrile Derivative

| m/z | Interpretation |

| Anticipated | [M]⁺ (Molecular Ion) |

| Anticipated | [M-CO]⁺ |

| Anticipated | [M-HCN]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of an appropriately substituted aniline derivative. A general procedure is outlined below:

-

Step 1: Condensation. A mixture of 4-methoxy-2-aminophenol and ethyl cyanoacetate is heated in a suitable solvent, such as diphenyl ether, at elevated temperatures (e.g., 250 °C).

-

Step 2: Cyclization. The intermediate formed undergoes thermal cyclization to yield the quinoline ring system.

-

Step 3: Work-up and Purification. After cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford this compound.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used, and a larger number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

The infrared spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral analysis is performed to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: A suitable ionization method, such as electron ionization (EI) or ESI, is employed. EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a soft ionization technique that typically yields the molecular ion peak with minimal fragmentation.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Solubility Profile of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Hydroxy-6-methoxyquinoline-3-carbonitrile is a heterocyclic organic compound with a quinoline core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] The solubility of a compound is a fundamental physicochemical property that profoundly influences its bioavailability, formulation, and efficacy. Understanding the solubility of this compound in different solvents is therefore a critical step in its preclinical development.

Solubility Data

A thorough review of scientific literature and chemical databases indicates that quantitative solubility data for this compound has not been extensively reported. However, qualitative descriptions of its solubility are available.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | |

| Ethanol | Soluble | |

| Benzene | Soluble | |

| Dichloromethane | Soluble |

This qualitative information suggests that this compound is a lipophilic compound with poor aqueous solubility, a common characteristic of many organic molecules. For drug development purposes, enhancing its aqueous solubility might be a necessary step.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, buffers at various pH)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of the dissolved compound in the filtered sample from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Predictive Methods for Solubility

In the absence of experimental data, computational models can provide valuable estimates of a compound's solubility. These methods, often based on Quantitative Structure-Property Relationships (QSPR), utilize the molecular structure to predict physicochemical properties.

Key Molecular Descriptors Influencing Solubility

The solubility of an organic compound is governed by a balance of intermolecular forces between the solute and the solvent. Key molecular descriptors that influence the solubility of this compound include:

-

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. A higher logP generally correlates with lower aqueous solubility.

-

Melting Point: The melting point is related to the strength of the crystal lattice energy. A higher melting point often indicates stronger intermolecular forces in the solid state, which must be overcome for dissolution, thus suggesting lower solubility.

-

Polar Surface Area (PSA): PSA is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of hydrogen bonding capacity and is inversely related to aqueous solubility.

-

Hydrogen Bond Donors and Acceptors: The presence of hydroxyl (-OH) and nitrile (-CN) groups, as well as the quinoline nitrogen, allows for hydrogen bonding, which can influence solubility in protic solvents.

Machine Learning Models

Recent advances in machine learning have led to the development of sophisticated models for solubility prediction.[3][4][5] These models are trained on large datasets of experimentally determined solubilities and can predict the solubility of new compounds with reasonable accuracy. While a specific prediction for this compound is not available without running such a model, the general approach involves calculating a set of molecular descriptors for the compound and inputting them into the trained model.

Factors Influencing Solubility Diagram

References

A Technical Guide to the Thermal Stability of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data on the thermal decomposition of this exact molecule is not extensively available in public literature, this document compiles known physical properties and extrapolates expected thermal behavior based on analyses of structurally related quinoline derivatives. Detailed experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to enable researchers to perform their own assessments. This guide aims to be a valuable resource for ensuring the compound's stability during manufacturing, storage, and formulation processes.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in a wide array of pharmacologically active compounds. The thermal stability of such molecules is a critical parameter that influences their synthesis, purification, formulation, and shelf-life. Understanding the melting point, decomposition temperature, and the energetic changes associated with heating is paramount for the development of safe and effective pharmaceutical products. This guide outlines the known thermal properties and provides a framework for the experimental determination of the complete thermal profile of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. The melting point is a key indicator of the purity and thermal stability of a crystalline solid.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂O₂ | N/A |

| Molecular Weight | 200.19 g/mol | N/A |

| Melting Point | ~203-205 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Insoluble in water; soluble in ethanol, benzene, and dichloromethane | [1] |

Expected Thermal Behavior and Analysis

The following table presents a hypothetical summary of expected TGA and DSC data for this compound, based on the analysis of related compounds. This should be considered as a representative example, and experimental verification is crucial.

| Parameter | Expected Value/Range | Method |

| Onset of Decomposition (Tonset) | 250 - 350 °C | TGA |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 400 °C | TGA |

| Residual Mass at 600 °C | < 10% | TGA |

| Melting Enthalpy (ΔHm) | 80 - 120 J/g | DSC |

Experimental Protocols

To determine the precise thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Determine the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of fusion of the compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 250 °C (or a temperature above the expected melting point but below the onset of decomposition) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the melting point from the onset or peak of the endothermic transition.

-

Calculate the enthalpy of fusion (ΔHm) by integrating the area of the melting peak.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for conducting thermal analysis of this compound.

Caption: General workflow for TGA and DSC analysis.

Logical Relationship of Thermal Parameters

This diagram illustrates the logical relationship between the key thermal parameters obtained from TGA and DSC analysis.

Caption: Relationship between thermal analysis and stability assessment.

Conclusion

The thermal stability of this compound is a crucial aspect of its characterization for pharmaceutical applications. While its melting point is established to be in the range of 203-205 °C, further investigation using TGA and DSC is necessary to fully elucidate its decomposition profile. The experimental protocols and expected behaviors outlined in this guide provide a solid foundation for researchers to conduct these essential studies. A thorough understanding of the thermal properties will ensure the development of stable, safe, and efficacious products containing this promising quinoline derivative.

References

Potential Therapeutic Targets of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active compounds. Within this class, 4-Hydroxy-6-methoxyquinoline-3-carbonitrile represents a molecule of significant interest due to its structural similarities to known kinase inhibitors. While direct experimental evidence for its specific therapeutic targets is not yet prevalent in public literature, a comprehensive analysis of structurally related analogs and the broader family of quinoline-3-carbonitrile derivatives provides compelling evidence for its potential as an anticancer agent, likely acting through the inhibition of key cellular kinases. This technical guide synthesizes the available data on analogous compounds to elucidate the probable therapeutic targets, outlines detailed experimental protocols for target validation, and presents a logical framework for future research and development.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a versatile heterocyclic scaffold that has been extensively utilized in the development of therapeutic agents across various disease areas, including cancer.[1][2] Its rigid, planar structure provides an excellent framework for interacting with the ATP-binding pockets of protein kinases, a family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

The 4-hydroxyquinoline-3-carbonitrile core, in particular, has been identified as a key pharmacophore in a number of potent kinase inhibitors. The 4-hydroxy group can act as a crucial hydrogen bond donor, while the cyano group at the 3-position can participate in additional interactions within the kinase active site. The methoxy group at the 6-position can influence the compound's solubility, metabolic stability, and electronic properties, thereby modulating its biological activity and target selectivity.

Inferred Therapeutic Targets

Based on the extensive literature on quinoline-3-carbonitrile derivatives, the most probable therapeutic targets for this compound are protein kinases involved in cancer cell proliferation, survival, and angiogenesis. The following sections detail the rationale for considering these kinases as potential targets.

Src Family Kinases (SFKs)

Src family kinases are non-receptor tyrosine kinases that are frequently overexpressed and hyperactivated in a variety of human cancers. They play a pivotal role in regulating cell growth, adhesion, invasion, and survival. Several 4-phenylamino-3-quinolinecarbonitrile derivatives have demonstrated potent inhibition of Src kinase activity, with some analogs exhibiting IC50 values in the low nanomolar range.[1][3] The structural resemblance of this compound to these known Src inhibitors suggests that it may also bind to and inhibit Src kinase.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Their overexpression and mutation are common drivers of tumor growth in various cancers, including lung, breast, and colorectal cancers. The 4-anilinoquinoline-3-carbonitrile scaffold has been a foundational element in the design of both reversible and irreversible inhibitors of EGFR and HER2. The core structure of this compound provides a suitable template for interaction with the ATP-binding site of these receptors.

Platelet-Derived Growth Factor Receptor (PDGFr)

PDGFr is another receptor tyrosine kinase that, when activated, promotes cell growth, proliferation, and angiogenesis. A series of 4-phenoxyquinoline derivatives have been identified as potent and selective inhibitors of PDGFr tyrosine kinase.[4] The underlying quinoline framework is crucial for this activity, suggesting that this compound could also exhibit inhibitory effects on PDGFr.

Other Potential Kinase Targets

The versatility of the quinoline scaffold suggests that this compound may inhibit other kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and components of the PI3K/Akt/mTOR signaling pathway.[5][6] Further broad-panel kinase screening would be necessary to fully elucidate its selectivity profile.

Data Presentation: Activity of Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the reported inhibitory activities of quinoline-3-carbonitrile derivatives that are structurally analogous to this compound. This data, gathered from various in vitro studies, highlights the potential potency of this class of compounds.

| Compound Class | Specific Analog | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |

| 4-Phenylamino-3-quinolinecarbonitriles | 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile | Src | 30 | - | - |

| 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile | Src | 1.2 | Src-dependent cells | 0.1 | |

| 4-Phenoxyquinoline Derivatives | Ki6783 | PDGFr | 130 | - | - |

| Ki6945 | PDGFr | 50 | - | - | |

| 4-Anilinofuro[2,3-b]quinolines | 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | - | - | NCI-60 Panel (Mean) | 0.025 |

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Direct comparison should be approached with caution due to variations in experimental conditions between studies.

Experimental Protocols for Target Validation

To empirically determine the therapeutic targets of this compound, a systematic approach involving both in vitro and cell-based assays is required.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a primary screen to determine the compound's ability to inhibit the enzymatic activity of a panel of purified kinases.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.[7]

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare solutions of a panel of recombinant human kinases, their respective peptide substrates, and ATP.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the test compound, the kinase/substrate mixture, and finally ATP to initiate the reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Add a commercial ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Assay: Inhibition of Target Phosphorylation

This assay validates the in vitro findings in a cellular context by measuring the phosphorylation of a kinase's downstream target.

Principle: If this compound inhibits a specific kinase within the cell, the phosphorylation of its downstream substrates will be reduced. This can be detected using phospho-specific antibodies.

Methodology:

-

Cell Culture and Treatment:

-

Culture a cancer cell line known to have high activity of the target kinase (e.g., A549 for EGFR, BT-474 for HER2, HCT116 for Src).

-

Treat the cells with various concentrations of this compound for a specified duration.

-

-

Protein Extraction and Quantification:

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration in each lysate.

-

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein and the total form of the target protein (as a loading control).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Determine the concentration-dependent effect of the compound on target phosphorylation.

-

In Silico Molecular Docking

Computational docking studies can provide valuable insights into the potential binding mode of this compound to the active site of various kinases.

Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This can help to prioritize kinases for experimental testing.

Methodology:

-

Preparation of Receptor and Ligand:

-

Obtain the 3D crystal structures of the kinase domains of interest from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D structure of this compound and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the kinase, typically the ATP-binding pocket.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site.

-

Generate multiple binding poses and score them based on their predicted binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the kinase.

-

Compare the predicted binding mode to that of known inhibitors to assess its plausibility.

-

Visualizations: Signaling Pathways and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Proposed mechanism of kinase inhibition.

Caption: A typical workflow for target validation.

Conclusion and Future Directions

While direct experimental data on the therapeutic targets of this compound is currently limited, the extensive body of research on structurally related quinoline-3-carbonitrile derivatives provides a strong foundation for inferring its potential as a kinase inhibitor for cancer therapy. The evidence strongly suggests that this compound is likely to target key oncogenic kinases such as those in the Src family, the ErbB family, and PDGFr.

The immediate future direction for research on this compound should involve a comprehensive in vitro kinase screening panel to identify its primary targets and selectivity profile. Hits from this screen should then be validated in cell-based assays to confirm on-target activity and to assess its anti-proliferative effects in relevant cancer cell lines. Further structure-activity relationship studies, guided by molecular modeling, will be crucial for optimizing its potency and selectivity, ultimately paving the way for its potential development as a novel anticancer therapeutic.

References

- 1. 3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- (919482-01-2) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening Using 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. This has made them a primary focus for drug discovery efforts. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent kinase inhibitory activity. 4-Hydroxy-6-methoxyquinoline-3-carbonitrile is a synthetic quinoline derivative with potential as a kinase inhibitor. These application notes provide a comprehensive guide for utilizing this compound in kinase inhibitor screening campaigns, from initial biochemical assays to cell-based validation.

Compound Profile: this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol |

| Structure |

|

Note: As a novel screening compound, the specific kinase targets and inhibitory profile of this compound are yet to be fully elucidated. The following protocols provide a framework for its characterization.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection platform to measure kinase activity and its inhibition by this compound.[1] This assay format is universal and can be adapted for a wide range of kinases.

Materials:

-

Kinase of interest (e.g., Src, EGFR, AKT)

-

Substrate peptide specific to the kinase

-

ATP

-

This compound (stock solution in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (specific to the kinase of interest)

-

384-well white plates

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction:

-

To each well of a 384-well plate, add 2.5 µL of the diluted compound or DMSO control.

-

Add 2.5 µL of the kinase-substrate mixture (pre-mixed in kinase buffer).

-

Initiate the reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This protocol assesses the ability of this compound to bind to its target kinase within living cells.[2]

Materials:

-

Cells expressing the target kinase fused to NanoLuc® luciferase.

-

NanoBRET™ fluorescent tracer specific for the target kinase.

-

This compound (stock solution in DMSO).

-

Opti-MEM® I Reduced Serum Medium.

-

White 96-well plates.

Protocol:

-

Cell Plating: Seed the NanoLuc®-fused kinase expressing cells into a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2 hours).

-

Tracer and Substrate Addition:

-

Prepare a solution containing the NanoBRET™ tracer and the Nano-Glo® Substrate in Opti-MEM®.

-

Add this solution to the wells.

-

-

Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.

-

Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the ratio with increasing compound concentration indicates competitive binding of the compound to the target kinase.